molecular formula C22H29NO4 B3108631 tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate CAS No. 167486-39-7

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate

Cat. No. B3108631
CAS RN: 167486-39-7
M. Wt: 371.5 g/mol
InChI Key: ZNZDORGDMAKNOG-UHFFFAOYSA-N
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Description

“tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate” is an organic compound . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

“this compound” is a deliquescent compound and should avoid contact with moisture and humidity . More detailed physical and chemical properties can be found on various chemical databases .

Scientific Research Applications

Synthetic Applications

  • Catalytic Non-Enzymatic Kinetic Resolution : This study highlights the significance of catalytic non-enzymatic procedures for resolving racemic compounds, offering high enantioselectivity and yield for products and starting materials. This approach is crucial in asymmetric organic synthesis, showcasing the potential utility of tert-butyl derivatives in synthetic chemistry (Pellissier, 2011).

  • Selective Organic Synthesis : Research on using metal cation-exchanged clay as catalysts for various organic syntheses, including the Friedel-Crafts alkylation, showcases the versatility of tert-butyl derivatives in facilitating selective and efficient chemical reactions (Tateiwa & Uemura, 1997).

Environmental Fate and Impact

  • Biodegradation and Fate in Soil and Groundwater : The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl derivatives, in soil and groundwater, offers insights into the microbial capacity to degrade such compounds, potentially implicating similar pathways for tert-butyl derivatives (Thornton et al., 2020).

  • Environmental Behavior and Fate of MTBE : This study reviews the environmental behavior and fate of methyl tert-butyl ether (MTBE), highlighting its solubility, transport in groundwater, and resistance to biodegradation. These findings can provide context for understanding the environmental impact of related tert-butyl compounds (Squillace et al., 1997).

Toxicological Assessments

  • Synthetic Phenolic Antioxidants Review : A comprehensive review of the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including tert-butyl derivatives, underlines potential health risks and environmental concerns. This highlights the need for future studies on novel, less toxic phenolic antioxidants (Liu & Mabury, 2020).

  • Reassessment of Cancer Potency and Modes of Action for MTBE and its Metabolites : This research provides a critical reassessment of the cancer potency of methyl tert-butyl ether (MTBE) and its metabolites, incorporating modes of action and suggesting minimal human cancer and non-cancer risks. Such analyses are essential for understanding the health implications of tert-butyl derivatives (Bogen & Heilman, 2015).

Safety and Hazards

This compound may release harmful gases when heated or burned. Therefore, it is necessary to operate in a well-ventilated place to avoid inhaling harmful gases . It may also cause irritation to the eyes, skin, and respiratory tract .

properties

IUPAC Name

tert-butyl N-[1,3-bis(phenylmethoxy)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)23-20(16-25-14-18-10-6-4-7-11-18)17-26-15-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZDORGDMAKNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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